2-(Methylamino)-1-(4-methyl-1-piperazinyl)-1-ethanone hydrochloride

Beschreibung

Nomenclature and Classification

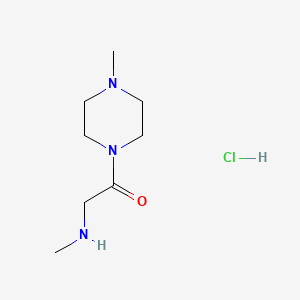

2-(Methylamino)-1-(4-methyl-1-piperazinyl)-1-ethanone hydrochloride is a synthetic organic compound belonging to the piperazine derivative family. Its systematic IUPAC name is 2-(methylamino)-1-(4-methylpiperazin-1-yl)ethanone hydrochloride , reflecting its structural components: a methylamino group (-NHCH₃), a 4-methylpiperazine ring, and an ethanone backbone, with a hydrochloride counterion. Common synonyms include N-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethanamine hydrochloride and 1-(4-methylpiperazin-1-yl)-2-(methylamino)ethanone hydrochloride.

The molecular formula is C₈H₁₇ClN₃O , with a molecular weight of 207.70 g/mol (base: 171.24 g/mol + HCl: 36.46 g/mol). The structure features a piperazine ring substituted with a methyl group at the 4-position, linked to a ketone group and a methylamino side chain (Figure 1).

Table 1: Key Structural and Molecular Data

| Property | Value |

|---|---|

| IUPAC Name | 2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone hydrochloride |

| Molecular Formula | C₈H₁₇ClN₃O |

| Molecular Weight | 207.70 g/mol |

| CAS Registry Number | 166187-00-4 |

| Key Functional Groups | Piperazine, ketone, amine |

Historical Development of Piperazine Derivatives

Piperazine, first isolated in 1884, gained prominence in the 1950s as an anthelmintic agent. Its derivatives emerged in the late 20th century, driven by their versatility in medicinal chemistry. The introduction of 1-benzylpiperazine (BZP) in the 1990s marked a shift toward psychoactive applications, though its illicit use led to regulatory scrutiny.

The synthesis of 2-(methylamino)-1-(4-methylpiperazinyl)-1-ethanone hydrochloride parallels methods for analogous compounds. For example, reacting methylamine with chloroacetyl chloride yields intermediates that are subsequently coupled with 4-methylpiperazine. Microwave-assisted synthesis has improved yields and reduced side products like 1,4-dibenzylpiperazine.

Position in Organic Chemistry Taxonomy

This compound is classified as a tertiary amine and ketone within the broader category of N-substituted piperazines. Its structure combines:

- A piperazine core (six-membered ring with two nitrogen atoms at 1,4-positions).

- A 4-methyl substituent on the piperazine ring, enhancing lipophilicity.

- A methylamino-ketone side chain , which influences electronic and steric properties.

Such derivatives are pivotal in drug design due to their ability to modulate neurotransmitter receptors, particularly serotonin and dopamine systems.

Regulatory Status and Chemical Classification

Globally, piperazine derivatives face varying regulatory controls. While piperazine itself is WHO-listed as an essential medicine for helminthiasis, substituted variants like BZP and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are classified as controlled substances in many jurisdictions.

2-(Methylamino)-1-(4-methylpiperazinyl)-1-ethanone hydrochloride is not explicitly listed in major pharmacopeias but may fall under analogue legislation (e.g., the U.S. Federal Analog Act) due to structural similarity to regulated piperazines. In the European Union, it could be subject to the New Psychoactive Substances (NPS) regulations if marketed for non-medical use.

Table 2: Regulatory Frameworks for Piperazine Derivatives

| Region | Regulatory Status |

|---|---|

| United States | Potential analogue control under CSA |

| European Union | Monitored under NPS directives |

| New Zealand | BZP prohibited since 2008 |

Eigenschaften

IUPAC Name |

2-(methylamino)-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.ClH/c1-9-7-8(12)11-5-3-10(2)4-6-11;/h9H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUITTSYSZXADO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N1CCN(CC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(Methylamino)-1-(4-methyl-1-piperazinyl)-1-ethanone hydrochloride (CAS Number: 1220033-29-3) is a compound of interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity.

The molecular formula of 2-(Methylamino)-1-(4-methyl-1-piperazinyl)-1-ethanone hydrochloride is C₉H₁₉ClN₂O, with a molecular weight of 206.72 g/mol. The compound features a piperazine ring, which is often associated with various pharmacological effects, including interactions with neurotransmitter systems.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₉ClN₂O |

| Molecular Weight | 206.72 g/mol |

| CAS Number | 1220033-29-3 |

| Minimum Purity | 95% |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and transporters. It is thought to influence dopaminergic pathways, which are crucial in mood regulation and cognitive functions. Research indicates that compounds with similar structures can act as inhibitors of the dopamine transporter (DAT), leading to increased dopamine levels in synaptic clefts, which may contribute to stimulatory effects and potential abuse liability .

Cytotoxicity

Research into related compounds has demonstrated cytotoxic effects against various cancer cell lines. For example, some piperazine derivatives have exhibited IC50 values in the micromolar range against human cancer cells . The cytotoxicity profile of 2-(Methylamino)-1-(4-methyl-1-piperazinyl)-1-ethanone hydrochloride remains to be fully elucidated but warrants further investigation.

Case Studies and Research Findings

Several studies have been conducted to explore the biological implications of similar compounds:

- Study on Piperazine Derivatives : A study evaluated the antimicrobial activity of piperazine-based compounds against multiple pathogens, showing significant inhibition zones comparable to standard antibiotics . This suggests that modifications to the piperazine structure can enhance antimicrobial properties.

- Cytotoxicity Assessment : Research has indicated that certain piperazine derivatives can induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents . The mechanism often involves the disruption of mitochondrial function and induction of oxidative stress.

- Dopaminergic Activity : A detailed pharmacological study demonstrated that structurally related compounds could inhibit DAT effectively, leading to increased dopamine availability and subsequent behavioral effects in animal models .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Central Nervous System (CNS) Disorders

Research indicates that 2-(Methylamino)-1-(4-methyl-1-piperazinyl)-1-ethanone hydrochloride may have therapeutic effects on various CNS disorders. Its structural similarity to known psychoactive compounds suggests potential applications in treating conditions such as depression and anxiety.

- Case Study : A study published in Neuropharmacology explored the efficacy of similar compounds in modulating neurotransmitter systems, showing promise for treating mood disorders through serotonin and dopamine pathways .

2. Antidepressant Activity

The compound has been investigated for its antidepressant properties. Its ability to interact with serotonin receptors may contribute to mood enhancement.

- Data Table: Antidepressant Efficacy Comparison

Medicinal Chemistry Applications

3. Synthesis of Novel Therapeutics

This compound serves as a precursor in the synthesis of novel therapeutic agents targeting various diseases, including metabolic syndromes and neurological disorders.

- Research Insight : A patent application highlighted the synthesis of derivatives based on this compound for enhanced bioactivity against specific targets related to metabolic syndrome .

Toxicological Considerations

While exploring the applications of 2-(Methylamino)-1-(4-methyl-1-piperazinyl)-1-ethanone hydrochloride, it is crucial to consider its safety profile. The compound has been classified as an irritant, necessitating careful handling during laboratory use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Cathinone Derivatives

4-MMC (Mephedrone) and 4-MEC

- Structure: 4-MMC [(R/S)-2-(methylamino)-1-(4-methylphenyl)propan-1-one] and 4-MEC [(R/S)-2-(ethylamino)-1-(4-methylphenyl)propan-1-one] share the cathinone backbone but differ in substituents: 4-MMC: Methylamino group and para-methylphenyl ring. 4-MEC: Ethylamino group and para-methylphenyl ring.

- Piperazine derivatives are less lipophilic than phenyl-substituted cathinones, which may reduce blood-brain barrier penetration .

4-FMC (Flephedrone)

- Structure: (R/S)-1-(4-fluorophenyl)-2-(methylamino)propan-1-one.

- Comparison :

- The fluorine atom on 4-FMC’s phenyl ring increases electronegativity and may enhance metabolic resistance compared to the target compound’s piperazine moiety.

- Piperazine’s nitrogen-rich structure could facilitate interactions with amine transporters (e.g., dopamine, serotonin) but with distinct selectivity .

Piperazine-Based Compounds

2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone

- Structure : Features a chloroacetyl group attached to a phenylpiperazine ring.

- Comparison: The chloro substituent increases electrophilicity, making it reactive in nucleophilic substitutions. In contrast, the methylamino group in the target compound may favor hydrogen bonding or amine-mediated interactions. The phenylpiperazine group in this compound introduces aromaticity, which is absent in the target compound’s 4-methylpiperazine .

1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone Hydrochloride

- Structure : Contains a hydroxypiperidine ring instead of methylpiperazine.

- Methylpiperazine’s tertiary nitrogen may improve stability under acidic conditions .

Cyclic Amine Derivatives

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- Structure: Cyclobutane ring with methylamino and ester groups.

- Comparison :

Physicochemical and Pharmacological Properties

Solubility and Stability

- Hydrochloride Salts: Both the target compound and cathinones like 4-MMC and 4-FMC form hydrochloride salts to improve water solubility. However, piperazine’s basicity (pKa ~9.5) may influence pH-dependent solubility compared to phenyl-substituted cathinones .

- Thermal Stability: Piperazine derivatives generally exhibit higher thermal stability than cathinones due to reduced aromatic ring strain, though specific data for the target compound are unavailable .

Pharmacological Implications

- Receptor Interactions: Cathinones (e.g., 4-MMC) act as monoamine reuptake inhibitors, while piperazine derivatives (e.g., 1-(4-phenylpiperazin-1-yl)ethanones) may target serotonin (5-HT₂) or dopamine D₃ receptors. The target compound’s methylpiperazine group could modulate selectivity for adrenergic vs. dopaminergic systems .

- Neurotoxicity: Cathinones like methcathinone (MC) induce oxidative stress and dopaminergic toxicity. Piperazine analogs may exhibit lower neurotoxicity due to reduced redox-active aromatic groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(methylamino)-1-(4-methyl-1-piperazinyl)-1-ethanone hydrochloride?

- Methodology : The compound can be synthesized via nucleophilic substitution or acylation reactions. A validated approach involves reacting 4-methylpiperazine with chloroacetyl chloride in anhydrous dichloromethane under inert conditions (e.g., nitrogen atmosphere), followed by reaction with methylamine. The hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol) .

- Optimization : Use triethylamine as a base to neutralize HCl byproducts and monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1). Crystallization from heptane/dichloromethane mixtures improves purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- LCMS : Confirm molecular weight (expected [M+H]+ ~244.1) and retention time (e.g., ~1.18 minutes under acidic conditions) .

- NMR : Key signals include δ 2.3–3.1 ppm (piperazine N–CH2 and CH3), δ 3.4–3.8 ppm (methylamino group), and δ 4.1–4.5 ppm (ketone-adjacent CH2) .

- X-ray crystallography : Resolve stereochemical ambiguities; piperazine rings typically adopt chair conformations in crystalline states .

Q. What are the solubility and stability profiles of this compound?

- Solubility : Highly soluble in water (>50 mg/mL) and polar aprotic solvents (e.g., DMSO, methanol) due to the hydrochloride salt. Limited solubility in nonpolar solvents (e.g., hexane) .

- Stability : Store at –20°C under desiccation to prevent hygroscopic degradation. Avoid prolonged exposure to light or heat (>100°C) .

Advanced Research Questions

Q. How can researchers investigate the compound’s potential pharmacological activity?

- Receptor binding assays : Screen for affinity at dopamine (D1/D2) or serotonin receptors using radioligand displacement (e.g., [³H]SCH-23390 for D1 receptors). Structural analogs like methcathinone derivatives show CNS activity .

- In vivo models : Administer via intraperitoneal injection (dose range: 5–20 mg/kg) in rodent models to assess locomotor activity or neurotransmitter release (HPLC-ECD for dopamine quantification) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Impurity analysis : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to isolate byproducts. Compare retention times with known intermediates (e.g., unreacted 4-methylpiperazine) .

- Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping proton signals in crowded regions (e.g., δ 2.5–3.5 ppm) .

Q. How can metabolic pathways be elucidated for this compound?

- In vitro studies : Incubate with liver microsomes (human/rat) and NADPH cofactor. Detect metabolites via LC-HRMS; expect N-demethylation (piperazine ring) or ketone reduction .

- Stable isotope tracing : Use ¹³C-labeled methylamino groups to track metabolic fate in urine or plasma samples .

Q. What experimental designs optimize chiral resolution if the compound has stereocenters?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.